An In-depth Technical Guide to 2-(Trifluoromethyl)pyridin-3-ol
An In-depth Technical Guide to 2-(Trifluoromethyl)pyridin-3-ol
CAS Number: 1063697-17-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyridin-3-ol is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridinol scaffold imparts unique physicochemical properties that can profoundly influence a molecule's biological activity. The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the acidity of the neighboring hydroxyl group, thereby affecting receptor binding affinity and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(Trifluoromethyl)pyridin-3-ol, offering a valuable resource for researchers engaged in the design and development of novel bioactive molecules.
Chemical Properties and Data
A summary of the key chemical properties for 2-(Trifluoromethyl)pyridin-3-ol is provided in the table below.
| Property | Value | Source |
| CAS Number | 1063697-17-5 | [3] |
| Molecular Formula | C₆H₄F₃NO | [3] |
| Molecular Weight | 163.10 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | ≥98% | [3] |
| InChI Key | GRBFIRPGPOFDKK-UHFFFAOYSA-N | [3] |
| SMILES | OC1=CC=CN=C1C(F)(F)F |
Synthesis of 2-(Trifluoromethyl)pyridin-3-ol
While a specific, detailed synthesis protocol for 2-(Trifluoromethyl)pyridin-3-ol is not widely published in peer-reviewed literature, its synthesis can be approached through established methods for the preparation of trifluoromethyl-substituted pyridines.[3] The two primary strategies involve either the construction of the pyridine ring with a trifluoromethyl-containing building block or the direct introduction of the trifluoromethyl group onto a pre-existing pyridinol scaffold.[3]
A plausible and commonly employed method for the synthesis of such compounds is the trifluoromethylation of a suitable pyridyl precursor. One such approach could involve the use of a Ruppert-Prakash reagent (TMSCF₃) or other modern trifluoromethylating agents on a suitably protected 2-halo-3-hydroxypyridine derivative, followed by deprotection.
Below is a generalized, illustrative workflow for the synthesis of 2-(Trifluoromethyl)pyridin-3-ol.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for 2-(Trifluoromethyl)pyridin-3-ol.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on established methodologies for similar transformations. This protocol should be considered illustrative and requires optimization and validation.
Step 1: Protection of 2-Chloro-3-hydroxypyridine
-
To a solution of 2-chloro-3-hydroxypyridine in an anhydrous aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., NaH) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add a protecting group reagent (e.g., SEM-Cl).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected intermediate.
Step 2: Trifluoromethylation
-
To a reaction vessel containing the protected 2-chloro-3-hydroxypyridine, add a copper(I) salt (e.g., CuI), a fluoride source (e.g., KF), and an anhydrous polar aprotic solvent (e.g., DMF, NMP).
-
Add the trifluoromethylating agent (e.g., TMSCF₃) and heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by column chromatography.
Step 3: Deprotection
-
Dissolve the protected 2-(trifluoromethyl)pyridin-3-ol in a suitable solvent (e.g., THF).
-
Add a deprotecting agent (e.g., TBAF for a silyl protecting group) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup.
-
Extract the final product, dry the organic phase, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain 2-(trifluoromethyl)pyridin-3-ol.
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton adjacent to the hydroxyl group will likely appear as a doublet, coupled to the neighboring proton. The remaining two protons will also exhibit doublet of doublets or multiplet splitting patterns characteristic of a substituted pyridine ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (163.10 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or other characteristic fragments of the pyridine ring.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorption bands characteristic of C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.[4]
Applications in Research and Development
Trifluoromethylpyridine derivatives are highly valued scaffolds in the design of new pharmaceuticals and agrochemicals.[6][7][8] The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[1]
Medicinal Chemistry
In drug discovery, the 2-(trifluoromethyl)pyridine moiety is a common structural motif in a variety of therapeutic agents. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidative metabolism.[2] Its lipophilicity can enhance membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets.[1] 2-(Trifluoromethyl)pyridin-3-ol, with its reactive hydroxyl group, serves as a versatile intermediate for the synthesis of more complex molecules through etherification, esterification, or other coupling reactions, allowing for the exploration of a wide chemical space in lead optimization.
Agrochemicals
The trifluoromethylpyridine core is also prevalent in modern agrochemicals, including herbicides, insecticides, and fungicides.[8] The unique properties conferred by the trifluoromethyl group can lead to enhanced potency, selectivity, and environmental stability of these agents. 2-(Trifluoromethyl)pyridin-3-ol can be a key building block for the synthesis of novel agrochemicals, where the hydroxyl group can be derivatized to introduce different functionalities to modulate the compound's spectrum of activity and crop safety.
Safety and Handling
Based on available safety data for 2-(Trifluoromethyl)pyridin-3-ol, the following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water and seek medical advice.
Conclusion
2-(Trifluoromethyl)pyridin-3-ol is a valuable fluorinated building block with significant potential in the development of new bioactive compounds. Its unique combination of a trifluoromethyl group and a reactive hydroxyl moiety on a pyridine scaffold makes it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals. While detailed synthetic and spectroscopic data are not widely available in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. Further research into the synthesis and biological evaluation of derivatives of 2-(Trifluoromethyl)pyridin-3-ol is warranted to fully explore its potential in various scientific disciplines.
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